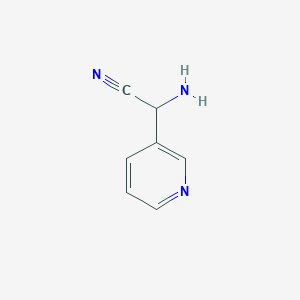

Amino(pyridin-3-yl)acetonitrile

Descripción general

Descripción

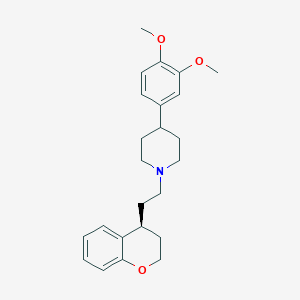

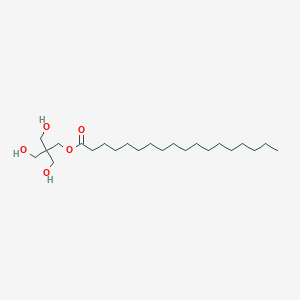

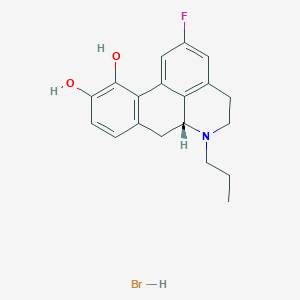

Amino(pyridin-3-yl)acetonitrile, also known as 3-aminopyridine acetonitrile, is an organic compound with the chemical formula C6H7N3. It is a colorless, volatile liquid with a pungent odor. Amino(pyridin-3-yl)acetonitrile has been studied for its potential applications in various scientific fields, such as synthetic chemistry, pharmacology, and biochemistry. This compound has been used in the synthesis of a variety of organic compounds, and has been investigated for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Intermediate in Synthesis

“2-Amino-2-(pyridin-3-yl)acetonitrile” is used as an intermediate in the synthesis of various compounds . It plays a crucial role in the production of complex molecules for research and pharmaceutical applications.

Synthesis of FP-TZTP

This compound is specifically used as an intermediate in the synthesis of FP-TZTP . FP-TZTP is an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET .

Anti-fibrotic Activity

Some compounds synthesized using “2-Amino-2-(pyridin-3-yl)acetonitrile” have shown promising anti-fibrotic activity . This suggests potential applications in the treatment of fibrotic diseases.

In-vitro Studies

The compound is used in in-vitro studies. These studies are conducted outside of living organisms and are crucial for understanding the biological and chemical properties of the compound.

Material Science Research

“2-Amino-2-(pyridin-3-yl)acetonitrile” is used in material science research . Its unique properties make it suitable for the synthesis of new materials with potential applications in various industries.

Chemical Synthesis

This compound is used in chemical synthesis . Its unique structure allows it to react with other compounds in specific ways, enabling the creation of a wide range of chemical products.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-2-(pyridin-3-yl)acetonitrile is the M2 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps to slow the heart rate and increase digestive secretions.

Mode of Action

2-Amino-2-(pyridin-3-yl)acetonitrile acts as an agonist at the M2 muscarinic receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, acetylcholine.

Biochemical Pathways

Upon activation of the M2 receptor, a series of biochemical events occur. The activated receptor inhibits adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, ultimately resulting in decreased heart rate and increased digestive secretions .

Result of Action

The activation of the M2 receptor by 2-Amino-2-(pyridin-3-yl)acetonitrile results in a decrease in heart rate and an increase in digestive secretions . This can be beneficial in conditions where a slower heart rate is desired, or where increased digestive activity is needed.

Propiedades

IUPAC Name |

2-amino-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCPBVKKDRXBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569696 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(pyridin-3-yl)acetonitrile | |

CAS RN |

131988-63-1 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.